6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyrazole ring and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by its attachment to the nicotinamide core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxybenzyl)pyrimidin-2-amine
- 3,5-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazole ring and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-ethoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-26-18-8-5-16(6-9-18)12-22-20(25)17-7-10-19(21-13-17)24-15(3)11-14(2)23-24/h5-11,13H,4,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHJCGYBNFTPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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